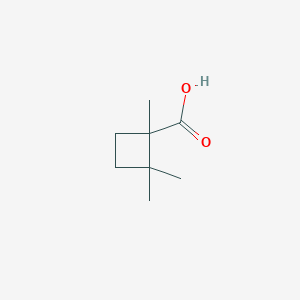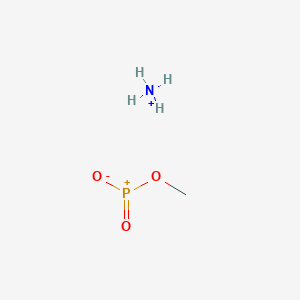
Ammoniummethylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammoniummethylphosphonate is an organophosphorus compound characterized by a stable carbon-to-phosphorus (C—P) bond. This compound is part of the broader class of phosphonates, which are known for their resistance to biochemical, thermal, and photochemical decomposition . Phosphonates have gained significant attention due to their involvement in various biological and environmental processes .
Vorbereitungsmethoden
The synthesis of ammoniummethylphosphonate typically involves the reaction of methylphosphonic acid with ammonia. One common method is the dealkylation of dialkyl phosphonates under acidic conditions, such as using hydrochloric acid or the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis . Industrial production methods may vary, but they generally follow similar principles of dealkylation and condensation reactions.
Analyse Chemischer Reaktionen
Ammoniummethylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert it into different phosphine compounds.
Substitution: It can undergo substitution reactions where the ammonium group is replaced by other functional groups. Common reagents used in these reactions include acyl chlorides, bromotrimethylsilane, and various reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Ammoniummethylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organophosphorus compounds.
Wirkmechanismus
The mechanism of action of ammoniummethylphosphonate involves its interaction with specific molecular targets and pathways. The compound’s stable C—P bond allows it to resist degradation, making it effective in various applications. In biological systems, it can inhibit certain enzymes and disrupt metabolic pathways, leading to its antibacterial and antifungal properties .
Vergleich Mit ähnlichen Verbindungen
Ammoniummethylphosphonate can be compared with other similar compounds, such as:
Ciliatine (2-aminoethylphosphonic acid): Another phosphonate with a stable C—P bond, known for its role in biological systems.
Phosphinic acids: These compounds also contain phosphorus and exhibit similar chemical properties.
Phosphonates: A broader class of compounds that share the stable C—P bond and are used in various applications. This compound is unique due to its specific ammonium and methyl groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
CH7NO3P+ |
|---|---|
Molekulargewicht |
112.05 g/mol |
IUPAC-Name |
azanium;methoxy-oxido-oxophosphanium |
InChI |
InChI=1S/CH3O3P.H3N/c1-4-5(2)3;/h1H3;1H3/p+1 |
InChI-Schlüssel |
GHIKIQYYLCTYBD-UHFFFAOYSA-O |
Kanonische SMILES |
CO[P+](=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


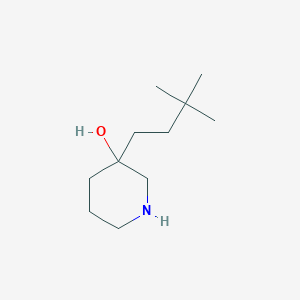
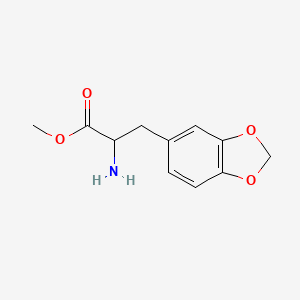
![1-[3-(Difluoromethoxy)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13574870.png)
![2-[(1S)-1,2,3,4-tetrahydroisoquinolin-1-yl]acetic acid](/img/structure/B13574884.png)
![rac-[(2R,5R)-5-methylpiperidin-2-yl]methanol hydrochloride](/img/structure/B13574885.png)


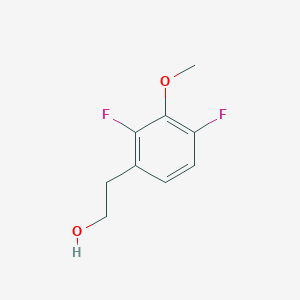
![2-(Aminomethyl)-6-fluorospiro[3.3]heptane-2-carboxylic acid](/img/structure/B13574907.png)
![(3aS,6aS)-Hexahydro-2H-furo[3,2-b]pyrrole](/img/structure/B13574909.png)
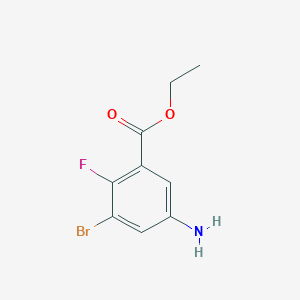
![1,5-Dioxaspiro[2.4]heptan-7-ol](/img/structure/B13574933.png)
![2-Methyl-[1,3]oxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B13574938.png)
